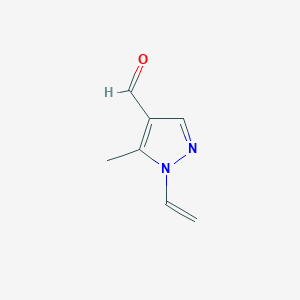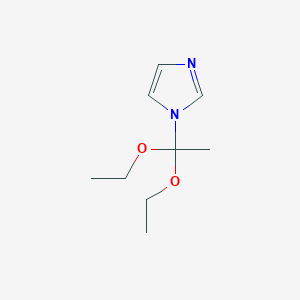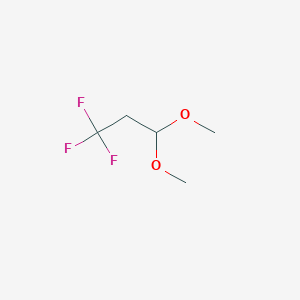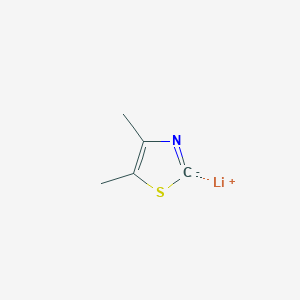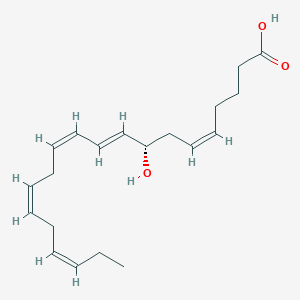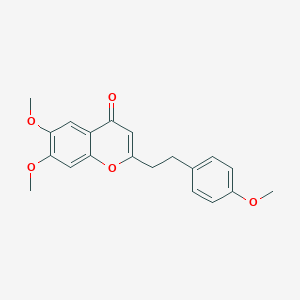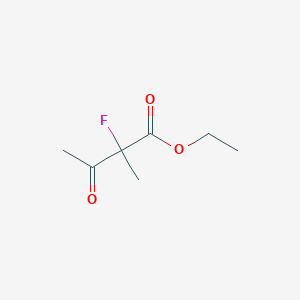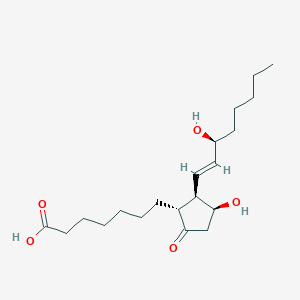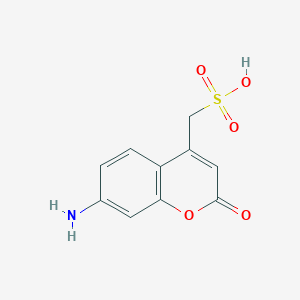![molecular formula C44H78FN2O13P B039047 [(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 116662-09-0](/img/structure/B39047.png)
[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dipalmitoylphosphatidylfluorouridine is a synthetic compound with the molecular formula C44H78FN2O13P and a molecular weight of 893.07 g/mol . It is a derivative of fluorouridine, a nucleoside analog used in cancer treatment, and is designed to enhance the delivery and efficacy of the active drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoylphosphatidylfluorouridine involves the esterification of fluorouridine with dipalmitoylphosphatidic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of 1,2-Dipalmitoylphosphatidylfluorouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, reaction time, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoylphosphatidylfluorouridine undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Hydrolysis: Fluorouridine and dipalmitoylphosphatidic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
1,2-Dipalmitoylphosphatidylfluorouridine has several scientific research applications, including:
Mechanism of Action
1,2-Dipalmitoylphosphatidylfluorouridine exerts its effects by enhancing the delivery of fluorouridine to target cells. The compound is designed to be absorbed via the lymphatic system, where it undergoes hydrolysis to release the active drug . Fluorouridine then incorporates into RNA, disrupting RNA synthesis and leading to cell death . The molecular targets include RNA polymerase and other enzymes involved in RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoylphosphatidylcholine: A phospholipid used in drug delivery systems.
1,2-Dipalmitoylphosphatidylethanolamine: Another phospholipid with applications in drug delivery.
Fluorouridine: The parent compound used in cancer treatment.
Uniqueness
1,2-Dipalmitoylphosphatidylfluorouridine is unique due to its dual functionality as a phospholipid derivative and a nucleoside analog. This combination enhances its ability to target lymphatic tissues and improve the delivery and efficacy of fluorouridine.
Properties
CAS No. |
116662-09-0 |
|---|---|
Molecular Formula |
C44H78FN2O13P |
Molecular Weight |
893.1 g/mol |
IUPAC Name |
[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H78FN2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(48)56-32-35(59-39(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)33-57-61(54,55)58-34-37-40(50)41(51)43(60-37)47-31-36(45)42(52)46-44(47)53/h31,35,37,40-41,43,50-51H,3-30,32-34H2,1-2H3,(H,54,55)(H,46,52,53)/t35-,37-,40-,41-,43-/m1/s1 |
InChI Key |
MLDDIEKWKISTIH-WOHQXHJXSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
1,2-dipalmitoylphosphatidylfluorouridine 1,2-DPPF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


